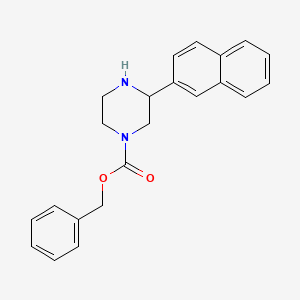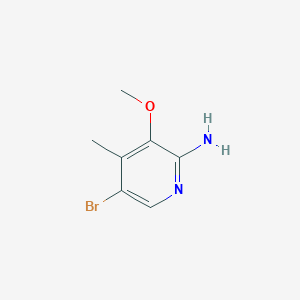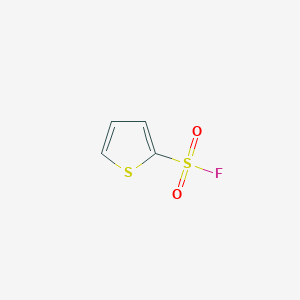
Thiophene-2-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene-2-sulfonyl fluoride: is an organosulfur compound with the molecular formula C4H3FO2S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Electrochemical Oxidative Coupling: One method to prepare thiophene-2-sulfonyl fluoride involves the electrochemical oxidative coupling of thiols or disulfides with potassium fluoride as the fluoride source.
Paal–Knorr Reaction: Another synthetic route involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as the sulfurizing agent.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale electrochemical processes due to their efficiency and scalability. The use of inexpensive and safe reagents like potassium fluoride makes this method particularly attractive for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions:
Nucleophilic Substitution: Thiophene-2-sulfonyl fluoride undergoes nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by various nucleophiles.
Electrophilic Substitution: The compound can also participate in electrophilic substitution reactions, particularly on the thiophene ring.
Radical Reactions: Radical reactions involving this compound can lead to the formation of various substituted thiophenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Electrophilic Substitution: Reagents such as halogens and acids are used under controlled temperature conditions.
Radical Reactions: Radical initiators like azobisisobutyronitrile (AIBN) are used under thermal or photochemical conditions.
Major Products:
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonyl thiols.
Electrophilic Substitution: Products include halogenated thiophenes and sulfonylated derivatives.
Radical Reactions: Products include various substituted thiophenes with diverse functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Thiophene-2-sulfonyl fluoride is used as a building block in the synthesis of more complex molecules. It is particularly valuable in the development of chemosensors and fluorescent dyes .
Biology: In chemical biology, this compound is used to study enzyme mechanisms and as a probe for biological systems. Its reactivity with nucleophiles makes it useful for labeling and tracking biomolecules .
Medicine: Its stability and reactivity balance make it suitable for targeting specific enzymes .
Industry: this compound is used in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Wirkmechanismus
Thiophene-2-sulfonyl fluoride exerts its effects primarily through nucleophilic attack on the sulfonyl fluoride group. This reaction forms a covalent bond with the nucleophile, leading to the formation of sulfonamide, sulfonate ester, or sulfonyl thiol products. The compound’s reactivity is influenced by the electron-withdrawing nature of the sulfonyl fluoride group, which makes the sulfur atom highly electrophilic .
Vergleich Mit ähnlichen Verbindungen
Thiophene-2-sulfonyl chloride: Similar in structure but with a chloride group instead of fluoride.
Thiophene-2-sulfonamide: Contains an amide group instead of fluoride.
Thiophene-2-sulfonic acid: Contains a hydroxyl group instead of fluoride.
Uniqueness: Thiophene-2-sulfonyl fluoride is unique due to its balance of stability and reactivity. The fluoride group provides a good leaving group, making it highly reactive in nucleophilic substitution reactions. This balance makes it particularly valuable in both synthetic chemistry and chemical biology .
Eigenschaften
IUPAC Name |
thiophene-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FO2S2/c5-9(6,7)4-2-1-3-8-4/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJIUCJXMLNPHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
382-99-0 |
Source


|
| Record name | 382-99-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
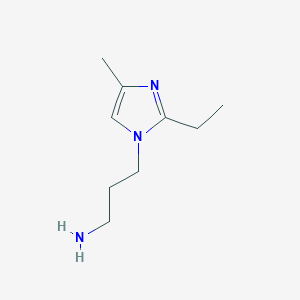
![N-(2,5-dimethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2664253.png)
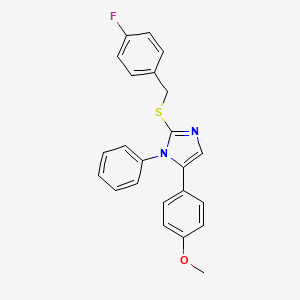
![1-(2-Chlorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2664256.png)
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-isobutyloxalamide](/img/structure/B2664257.png)
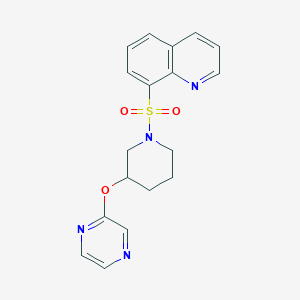
![ethyl 2-(4-benzyl-5-oxomorpholine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2664261.png)
![2-(butylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2664263.png)
![2-Chloro-N-cyclopropyl-N-[4-(4-propylpiperazin-1-yl)pentyl]propanamide](/img/structure/B2664264.png)
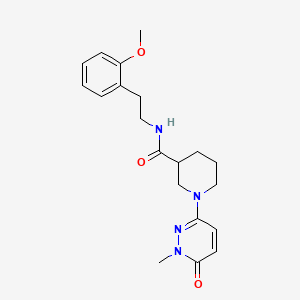

![N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2664267.png)
